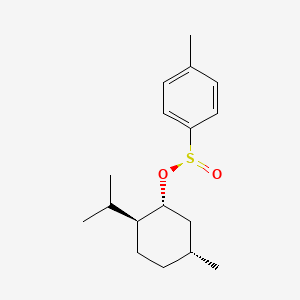
1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt is a chemical compound with the molecular formula C3N3Na3S3. It is known for its unique structure, which includes a triazine ring substituted with three thione groups, each bonded to a sodium ion. This compound is often used in various industrial and scientific applications due to its reactivity and stability .
準備方法
The synthesis of 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt typically involves the reaction of cyanuric chloride with sodium sulfide under controlled conditions. The reaction proceeds as follows:
- Cyanuric chloride is dissolved in an appropriate solvent, such as acetone or ethanol.
- Sodium sulfide is added to the solution, and the mixture is stirred at a specific temperature, usually around 50-60°C.
- The reaction mixture is then filtered to remove any insoluble impurities, and the filtrate is evaporated to obtain the desired product .
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the thione groups to thiol groups using reducing agents like sodium borohydride.
Substitution: The sodium ions can be substituted with other metal ions or organic groups through reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. Major products formed from these reactions include sulfonic acids, thiols, and various substituted triazine derivatives .
科学的研究の応用
1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of polymers, dyes, and other materials due to its stability and reactivity
作用機序
The mechanism by which 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt exerts its effects involves the interaction of its thione groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. The compound’s ability to undergo redox reactions also plays a role in its biological activity, influencing cellular processes and signaling pathways .
類似化合物との比較
1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt can be compared with other triazine derivatives, such as:
1,3,5-Triazine-2,4,6-(1H,3H,5H)-trione: Known for its use in herbicides and disinfectants, this compound lacks the thione groups present in the trisodium salt variant.
1,3,5-Triazine-2,4,6-triamine (Melamine): Widely used in the production of plastics and resins, melamine has amino groups instead of thione groups.
Cyanuric chloride: A precursor to many triazine derivatives, it is highly reactive and used in the synthesis of various chemicals
The uniqueness of this compound lies in its combination of thione groups and sodium ions, which confer distinct chemical properties and reactivity compared to other triazine compounds .
特性
IUPAC Name |
trisodium;1,3,5-triazine-2,4,6-trithiolate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3S3.3Na.H2O/c7-1-4-2(8)6-3(9)5-1;;;;/h(H3,4,5,6,7,8,9);;;;1H2/q;3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJODYRMPMPAMB-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)[S-])[S-])[S-].O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N3Na3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B7801310.png)

![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7801319.png)


![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)


